molecular formula C9H8N4O5 B8368783 5-(4-Nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-carboxylic acid methyl ester

5-(4-Nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-carboxylic acid methyl ester

Cat. No.: B8368783
M. Wt: 252.18 g/mol
InChI Key: WYJUJECMTIFTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C9H8N4O5 and its molecular weight is 252.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8N4O5

Molecular Weight

252.18 g/mol

IUPAC Name

methyl 5-[(4-nitrotriazol-2-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C9H8N4O5/c1-17-9(14)7-3-2-6(18-7)5-12-10-4-8(11-12)13(15)16/h2-4H,5H2,1H3

InChI Key

WYJUJECMTIFTFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2N=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 4-nitro-2H-[1,2,3]triazole (1.50 g, 13.15 mmol) in acetone (26.3 mL) was treated with 5-chloromethyl-furan-2-carboxylic acid methyl ester (2.66 g, 14.47 mmol) followed by K2CO3 (9.18 g, 65.75 mmol) and TBA bromide (848 mg, 2.63 mmol). The reaction mixture was stirred at rt overnight. The solvent was removed under reduced pressure, water (50 mL) was added and the product was extracted with EA (3×30 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (50:50 hept-EA) gave the title compound as a yellow oil: TLC:rf (50:50 hept-EA)=0.22. LC-MS-conditions 02: tR=0.90 min.
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Synthesis routes and methods II

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